6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine
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Overview
Description
6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is a complex heterocyclic compound that integrates multiple functional groups, including a furan ring, a pyridazine ring, a piperazine ring, and a purine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyridazine ring: This can be achieved by reacting a suitable dicarbonyl compound with hydrazine derivatives under reflux conditions.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.
Formation of the piperazine ring: This step involves the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Coupling with purine: The final step involves coupling the synthesized intermediate with a purine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple rings and functional groups allow it to form various interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl derivatives: These compounds share the piperazine and pyridazine rings but differ in the other functional groups.
Pyridazinone derivatives: These compounds have a similar pyridazine core but lack the furan and purine rings.
Uniqueness
6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is unique due to its combination of four different rings, which provides a diverse range of chemical interactions and potential biological activities. This structural complexity makes it a valuable compound for various research applications.
Properties
IUPAC Name |
6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O/c1-2-13(26-9-1)12-3-4-14(23-22-12)24-5-7-25(8-6-24)17-15-16(19-10-18-15)20-11-21-17/h1-4,9-11H,5-8H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCJQYYLBFEKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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